Copper-catalyzed 1,2,2-trifunctionalization of maleimides with 1,7-enynes and oxime esters via radical relay/1,5-hydrogen-atom transfer†
Organic Chemistry Frontiers Pub Date: 2023-11-01 DOI: 10.1039/D3QO01431B
Abstract
The trifunctionalization of alkenes has emerged as a versatile strategy for the efficient construction of diverse structural units and complex molecules in synthetic chemistry. Herein, we describe a novel 1,2,2-trifunctionalization of maleimides with 1,7-enynes and oxime esters through simultaneous construction of four C–C bonds and a CN bond in one pot based on the radical relay/1,5-hydrogen-atom transfer (HAT) processes under a mild copper catalytic system. The resulting reaction of spirocyclic derivatives displays high chemical selectivity, broad substrate scope, as well as high atom- and step-economy. Preliminary control experiments and density functional theory (DFT) calculations reveal sequential functionalizations and cyclizations in this transformation.
Recommended Literature
- [1] Computational identification of natural product inhibitors against EGFR double mutant (T790M/L858R) by integrating ADMET, machine learning, molecular docking and a dynamics approach†
- [2] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [3] Response of CPO-27-Ni towards CO, N2 and C2H4
- [4] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [5] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [6] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [7] Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor†
- [8] Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a d-ribofuranose unit†
- [9] A simple model to understand the effect of membrane shear elasticity and stress-free shape on the motion of red blood cells in shear flow
- [10] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 162758-94-3
-
CAS no.: 11016-71-0